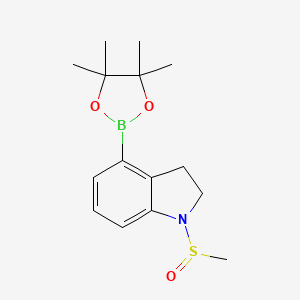
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure combining an indoline core with a methylsulfinyl group and a dioxaborolan moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves multi-step organic reactions. One common method includes the initial formation of the indoline core, followed by the introduction of the methylsulfinyl group through sulfoxidation reactions. The dioxaborolan moiety is then attached via a boronation reaction using appropriate boron reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the indoline derivative without the sulfoxide group.
Substitution: The major products are biaryl compounds formed through cross-coupling.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the dioxaborolan moiety can form reversible covalent bonds with active site residues, while the methylsulfinyl group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 1-(Methylsulfinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline stands out due to its indoline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in biological applications.
Eigenschaften
Molekularformel |
C15H22BNO3S |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
1-methylsulfinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-7-6-8-13-11(12)9-10-17(13)21(5)18/h6-8H,9-10H2,1-5H3 |
InChI-Schlüssel |
RSDWDIIENIZWII-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





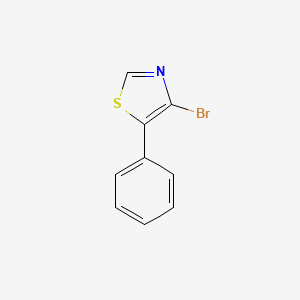
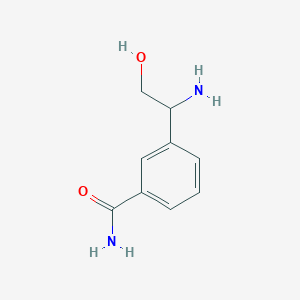
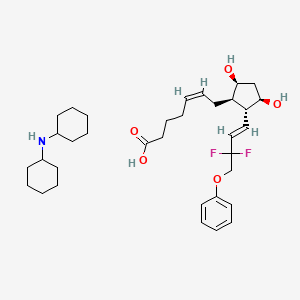
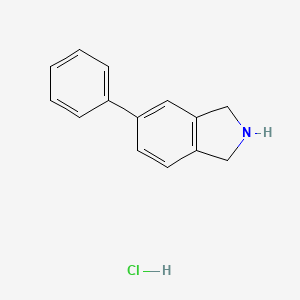



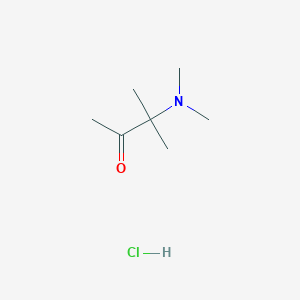
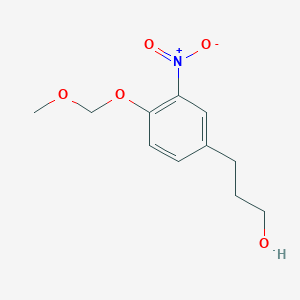
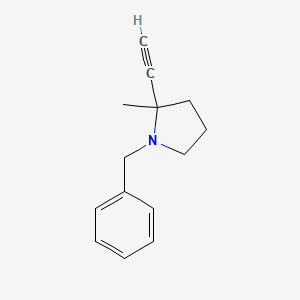
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
